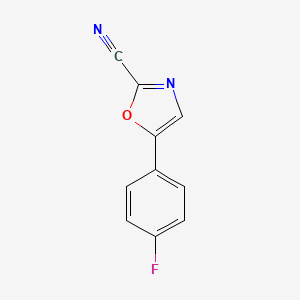

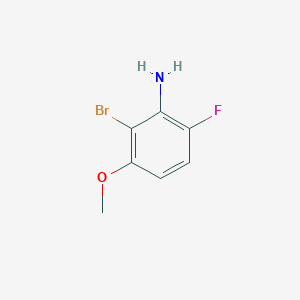

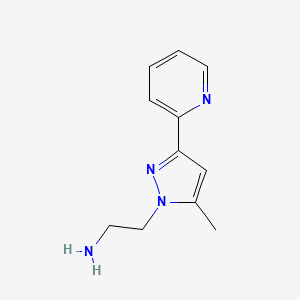

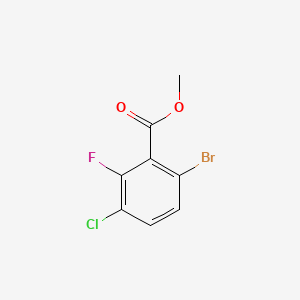

![molecular formula C7H11N3O2S B1472321 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1351384-13-8](/img/structure/B1472321.png)

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic structure with two adjacent nitrogen atoms. The remaining three positions in the ring allow for structural variations, which can significantly influence the properties of the compound .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions due to their versatile structure. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary significantly depending on their structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188 °C .Wissenschaftliche Forschungsanwendungen

I will now provide a comprehensive analysis of the scientific research applications of “3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.

Synthesis of Biologically Active Molecular Architectures

Pyrazole derivatives are known for their role in synthesizing biologically active molecular structures. The compound could potentially be used to create new architectures that have biological activity, which could be beneficial in drug discovery and development processes .

Antimicrobial Evaluation

Compounds within the pyrazole class have been evaluated for their antimicrobial properties. This specific compound may also hold potential as an antimicrobial agent against various pathogens .

Combinatorial Chemistry

Pyrazoles are often used in combinatorial chemistry to create libraries based on certain scaffolds. The compound could be utilized in the synthesis of combinatorial libraries to discover new chemical entities .

Catalysis

Pyrazole derivatives have been synthesized using various catalysts. This compound might serve as a substrate in catalyzed reactions, potentially leading to more efficient synthesis methods .

Medicinal Chemistry

Amino-pyrazoles, which are closely related to the compound , have shown activity against bacterial strains such as MRSA. This suggests that the compound could be explored for its medicinal chemistry applications, particularly as an antibacterial agent .

Synthesis of Biologically Active Analogues

The synthesis of biologically active triazole and pyrazole compounds containing substituted analogues has been reported. This indicates that the compound could be used to synthesize new analogues with potential biological activity .

Wirkmechanismus

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

The target of action and mode of action of a pyrazole compound would depend on its specific structure and functional groups. Pyrazoles can interact with various biological targets, leading to different physiological effects. The exact nature of these interactions and their consequences would need to be determined through experimental studies.

The biochemical pathways affected by a pyrazole compound would also depend on its specific structure and the biological targets it interacts with. Pyrazoles can influence a wide range of biochemical processes, from enzyme activity to signal transduction pathways.

The pharmacokinetics of a pyrazole compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. These properties would determine the compound’s bioavailability and its distribution within the body.

The result of action of a pyrazole compound at the molecular and cellular level would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism or cell signaling.

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a pyrazole compound. For example, the tautomeric stabilization of certain pyrazole compounds has been found to be influenced by the solvent used .

Safety and Hazards

Zukünftige Richtungen

The field of pyrazole synthesis is continuously expanding, with researchers focusing on developing more efficient and environmentally friendly synthetic methodologies . Future research directions may include the exploration of new catalysts, the development of green synthesis methods, and the investigation of novel applications of pyrazole derivatives .

Eigenschaften

IUPAC Name |

(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERKBWWAVRCAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=C1NN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

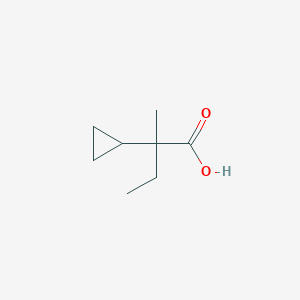

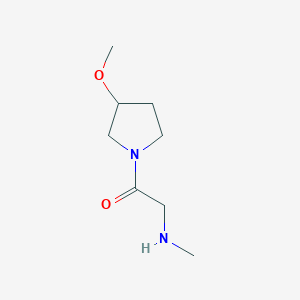

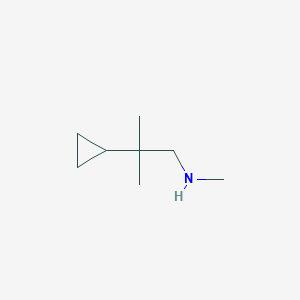

![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)